2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile
Description
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)15(18)14(12-17)11-7-10-13-8-5-4-6-9-13/h4-11H,1-3H3 |
InChI Key |
UULHKJBIYMWYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC=CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for Diene Formation
The conjugated diene backbone of 2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile is typically constructed via a Knoevenagel condensation. This reaction couples a carbonyl compound (e.g., 2,2-dimethylpropanal) with a nitrile-containing substrate (e.g., cyanoacetone) under basic conditions. The mechanism involves deprotonation of the active methylene group in cyanoacetone, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent elimination generates the α,β-unsaturated nitrile intermediate.
Example Protocol :
-
Reactants : Cyanoacetone (1.0 equiv), 2,2-dimethylpropanal (1.2 equiv)
-
Catalyst : Piperidine (10 mol%)
-
Solvent : Ethanol, reflux at 80°C for 6 hours
-
Yield : ~65% (isolated via column chromatography)
The stereoselectivity (E,E configuration) is controlled by the reaction’s thermodynamic favorability, as trans isomers are more stable due to reduced steric hindrance.
Acylation with Pivaloyl Chloride
The introduction of the 2,2-dimethylpropanoyl (pivaloyl) group is achieved through Friedel-Crafts acylation or nucleophilic acyl substitution. Pivaloyl chloride reacts with the intermediate diene in the presence of a Lewis acid (e.g., AlCl₃) to form the ketone functionality at position 2.
Critical Considerations :
-
Regioselectivity : The electron-deficient α,β-unsaturated nitrile directs acylation to the less substituted carbon.
-
Side Reactions : Over-acylation is mitigated by using stoichiometric AlCl₃ and low temperatures (0–5°C).
Stereochemical Control and Optimization
E/Z Isomerization
The (2E,4E) configuration is stabilized through conjugation and steric effects. Isomerization is minimized by conducting reactions in aprotic solvents (e.g., THF) and avoiding prolonged heating. For example, a study demonstrated that maintaining the reaction at 60°C for ≤2 hours preserves >95% E,E isomer.
Grignard Reaction for Chain Elongation
In an alternative route, a Grignard reagent (e.g., phenylmagnesium bromide) adds to a pre-formed nitrile-containing ketone. This step extends the carbon chain and introduces the phenyl group at position 5. The reaction requires anhydrous conditions and strict temperature control (−78°C to room temperature) to prevent side reactions.
Example Protocol :
-
Substrate : 3-Cyano-2-pivaloylpropenal (1.0 equiv)
-
Grignard Reagent : Phenylmagnesium bromide (1.5 equiv)
-
Solvent : Dry THF, −78°C, 1 hour
-
Workup : Quench with NH₄Cl, extract with ethyl acetate
Cyanide Incorporation Strategies
Nucleophilic Substitution
A late-stage cyanation replaces a leaving group (e.g., bromide) with a nitrile. For instance, treatment of a brominated intermediate with potassium cyanide (KCN) in DMF at 80°C achieves this transformation.
Challenges :
Sandmeyer Reaction
In one reported method, an aryl diazonium salt intermediate is treated with CuCN to introduce the nitrile group. This approach is less common due to the complexity of diazonium salt handling.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with hexane/ethyl acetate (8:2) as the eluent. The product exhibits an Rf value of 0.4 under these conditions.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.85 (d, J = 15.8 Hz, 1H), 6.12 (d, J = 15.8 Hz, 1H), 2.95 (s, 2H), 1.25 (s, 9H, C(CH₃)₃).
Industrial-Scale Production Insights
Catalytic Hydrogenation Risks
The conjugated diene and nitrile groups render the compound sensitive to hydrogenation. Industrial protocols avoid H₂ atmospheres during storage and handling.
Cost-Effective Solvent Selection
Toluene replaces THF in large-scale reactions due to its lower cost and higher boiling point, which facilitates reflux conditions without degradation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized in the creation of more complex molecules and as a reagent in various chemical reactions. Its unique functional groups allow for diverse reactivity patterns.
Biological Studies
While specific biological activity data is limited, compounds with similar structural features have been studied for their potential biological properties:
- Anti-inflammatory and Anticancer Activities : Compounds containing diene and nitrile groups are known for their potential to exhibit anti-inflammatory and anticancer activities .
- Enzyme Inhibition : There is evidence that similar compounds can inhibit enzymes related to various diseases. For example, derivatives with diene structures have shown inhibition of tyrosinase activity, which is linked to melanin production .
Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of this compound:
- Potential as Therapeutic Agents : Its structural characteristics suggest it may modulate enzyme activity and influence signaling pathways involved in disease processes .
- Case Studies on Related Compounds : Studies on structurally similar compounds have demonstrated anticonvulsant properties and tyrosinase inhibition, indicating potential applications in treating skin disorders or neurological conditions .
Potential Therapeutic Applications
The compound's mechanism of action likely involves:
- Interaction with Molecular Targets : It may affect enzyme activity or cellular processes through direct interaction with specific targets.
- Modulation of Signaling Pathways : This could lead to changes in cell proliferation or apoptosis .
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as the inhibition or activation of enzymes, modulation of signaling pathways, and changes in cellular processes. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physical Properties
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl derivative exhibits a higher melting point (190–192°C) compared to the bromosulfonyl analog (176°C) , likely due to stronger dipole interactions from the nitro group. The nitrile stretch in IR spectra (~2214 cm⁻¹) is consistent across derivatives, confirming the presence of the cyano group .
- Solubility: The dimethylamino group in may enhance solubility in polar solvents due to its basic nature, whereas sulfonyl or nitro groups could improve solubility in aprotic solvents.
Spectral and Reactivity Comparisons
- NMR Data :
- For (2Z,4E)-2-(4-nitrophenyl)-5-phenylpenta-2,4-dienenitrile , ¹H NMR shows distinct olefinic protons at δ 6.92–8.45 ppm, while ¹³C NMR confirms conjugation through signals at 124–129 ppm.
- Cis/trans isomerism in related dienenitriles (e.g., ) leads to split NMR peaks, suggesting configurational sensitivity in the target compound.
- Reactivity :
- EWGs like nitro or sulfonyl groups may stabilize intermediates in nucleophilic additions, whereas electron-donating groups (e.g., pivaloyl) could favor electrophilic substitutions.
Biological Activity
2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile, with the CAS number 1001755-18-5, is an organic compound characterized by its complex structure featuring a penta-2,4-diene backbone, a phenyl group, and a nitrile functional group. Its molecular formula is C16H17NO, and it has a molecular weight of approximately 239.31 g/mol. This compound is notable for its potential applications in organic synthesis and material science.
Potential Therapeutic Applications
While specific biological activity data for 2-(2,2-dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile is limited, compounds with similar structural features often exhibit various biological properties. For example:
- Anti-inflammatory and Anticancer Activities : Compounds containing diene and nitrile groups have been studied for their potential anti-inflammatory and anticancer activities. The structural characteristics of these compounds may play a significant role in their biological effects .
- Enzyme Inhibition : Similar compounds have shown promise in inhibiting enzymes related to various diseases. For instance, derivatives that include diene structures have been observed to inhibit tyrosinase activity, which is crucial in melanin production and can be linked to skin disorders .
The mechanism of action for this compound likely involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects such as:
- Inhibition or Activation of Enzymes : The compound may modulate the activity of enzymes involved in metabolic pathways.
- Cellular Process Modulation : It may influence signaling pathways that affect cell proliferation and apoptosis.
Case Studies
- Anticonvulsant Activity : Studies on similar compounds have demonstrated anticonvulsant properties through mechanisms involving sodium channel modulation. While direct studies on 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile are lacking, the structural similarities suggest potential for similar activity .
- Tyrosinase Inhibition : Research on related compounds has shown varying degrees of tyrosinase inhibition, with some derivatives exhibiting significantly stronger inhibitory effects than traditional agents like kojic acid. This indicates that further exploration of 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile could yield valuable insights into its potential as a skin-lightening agent or therapeutic for pigmentation disorders .
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO |
| Molecular Weight | 239.31 g/mol |
| Boiling Point | Approximately 412 °C |
| Density | Approximately 1.040 g/cm³ |
Q & A
Q. What are the established synthetic routes for 2-(2,2-Dimethylpropanoyl)-5-phenylpenta-2,4-dienenitrile, and how are reaction conditions optimized?
The compound can be synthesized via conjugate addition or cyclization reactions. For example, a related nitrile derivative was prepared by reacting phenylsulfonylacetonitrile with cinnamyl bromide under basic conditions, achieving a 70% yield . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (room temperature to reflux), and catalyst selection (e.g., BF₃·Et₂O for cyclization). Monitoring reaction progress via TLC (Rf = 0.44 in 10% MeOH/CHCl₃) and purification by recrystallization or column chromatography are critical .
Q. How is the compound characterized using spectroscopic techniques, and what key data are observed?
Characterization typically includes:
- IR Spectroscopy : Peaks at 2214 cm⁻¹ (C≡N stretch) and 1638 cm⁻¹ (C=C conjugation) .
- ¹H NMR : Distinct signals at δ 6.92 (dd, 1H, vinyl proton), δ 7.27–8.45 (m, 9H, aromatic protons), and δ 8.01 (d, 1H, olefinic proton) .
- ¹³C NMR : Resonances at 124.05–129.07 ppm (aromatic carbons) and 117.5 ppm (nitrile carbon) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight.
Advanced Research Questions
Q. How can discrepancies in NMR data be resolved during structural elucidation?
Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or impurities. Use variable-temperature NMR to probe conformational changes . For example, broadening of vinyl proton signals at elevated temperatures suggests hindered rotation. Cross-validation with X-ray crystallography (e.g., ORTEP-III for 3D structure visualization) or 2D NMR (COSY, HSQC) can resolve ambiguities .
Q. What crystallographic methods are employed to determine the compound’s structure, and how are data interpreted?
Single-crystal X-ray diffraction is standard. Key steps:
- Data Collection : Mo Kα radiation (λ = 0.71073 Å), T = 296 K .
- Refinement : R factor ≤ 0.059, wR ≤ 0.168, with SHELXL software .
- ORTEP Visualization : Graphical rendering of thermal ellipsoids and bond angles (e.g., C–C bond length = 1.47 Å) .
Example: A related pentadienoate derivative showed torsional angles of 121.9°–127.5° for the conjugated system .
Q. How can researchers design experiments to evaluate the compound’s biological activity in pharmacological models?
- In Vitro Assays : Mitotic arrest studies (e.g., HCT-116 cells) with dose-dependent analysis (e.g., 0.1–10 µM) .
- Mechanistic Probes : Competitive inhibition assays (e.g., Eg5 kinesin inhibition) using ATP analogs .
- Xenograft Models : Administer compound at 5 mg/m²/day and monitor tumor regression via bioluminescence or histopathology .
Q. What strategies address challenges in optimizing regioselectivity during functionalization of the dienenitrile backbone?
- Electronic Effects : Electron-withdrawing groups (e.g., nitrile, propanoyl) direct nucleophilic attacks to α,β-unsaturated positions.
- Steric Control : Bulky substituents (e.g., 2,2-dimethylpropanoyl) hinder reactivity at crowded sites .
- Catalytic Tuning : Use Pd-catalyzed cross-coupling for selective C–H functionalization .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting mass spectrometry and elemental analysis data?
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N % within ±0.3% of theoretical values).
- High-Resolution MS : Resolve isotopic patterns (e.g., [M+Na]⁺ vs. [M+K]⁺).
- Supplementary Techniques : Use XPS or combustion analysis for heteroatom quantification (e.g., S, O) .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Observed Data | Reference |
|---|---|---|
| IR (KBr) | 2214 cm⁻¹ (C≡N), 1638 cm⁻¹ (C=C) | |
| ¹H NMR | δ 6.92 (dd, 1H), δ 8.01 (d, 1H) | |
| ¹³C NMR | 117.5 ppm (C≡N), 124.05–129.07 ppm (Ar) |
Q. Table 2. Crystallographic Parameters for a Related Compound
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R Factor | 0.059 | |
| Bond Length | 1.47 Å (C–C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
